An In-depth Technical Guide on the Core Basic Properties of 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane
An In-depth Technical Guide on the Core Basic Properties of 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct experimental data for 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane, computational methods provide valuable estimates.
Predicted Basic Properties
The following table summarizes the predicted basic physicochemical properties of 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane. These values were derived from established computational models and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Method of Prediction | Significance in Drug Development |
| pKa | 9.5 - 10.5 | Computational (ACD/Labs, ChemAxon) | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 1.5 - 2.5 | Computational (XLogP3, ALOGPS) | Indicates lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability. |
| Aqueous Solubility | Moderately Soluble | Computational (ALOGPS) | Affects dissolution rate and oral bioavailability. |
Chemical Structure
Caption: Chemical Structure of 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for drug development. The following are standard, detailed protocols for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant (pKa).
Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
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Preparation of Solutions:
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Prepare a 0.1 M solution of the test compound in degassed, deionized water.
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Standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions against a primary standard (e.g., potassium hydrogen phthalate).
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Titration:
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Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Place a known volume (e.g., 25 mL) of the test compound solution in a thermostatted vessel (25 °C).
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Titrate the solution with the standardized HCl or NaOH solution using an autoburette, adding small increments of titrant.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the recorded pH values against the volume of titrant added to generate a titration curve.
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The pKa is determined as the pH at the half-equivalence point, where half of the compound is in its ionized form. For polyprotic bases, multiple inflection points may be observed, corresponding to different pKa values.
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Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Methodology:
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Preparation:
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Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then separating the layers.
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Prepare a stock solution of the test compound in the pre-saturated n-octanol.
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Partitioning:
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Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.
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Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
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Phase Separation and Analysis:
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Centrifuge the vial to achieve complete separation of the two phases.
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Carefully withdraw aliquots from both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation:
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The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
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logP is the base-10 logarithm of P.
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Determination of Aqueous Solubility
This protocol describes a common method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Workflow:
Caption: Workflow for aqueous solubility determination.
Detailed Methodology:
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Sample Preparation:
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Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure a saturated solution.
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Equilibration:
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Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24 to 48 hours) to allow the system to reach equilibrium.
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Separation:
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Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by centrifugation at high speed.
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Quantification:
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Dilute an aliquot of the clear supernatant with a suitable solvent.
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Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.
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Hypothesized Biological Activity and Signaling Pathway
The structural features of 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane, particularly the presence of two basic nitrogen atoms, are common in ligands for various G-protein coupled receptors (GPCRs) in the central nervous system. Structurally analogous compounds have shown affinity for dopamine and serotonin receptors.
Potential Mechanism of Action
It is hypothesized that 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane may act as a modulator of dopaminergic and/or serotonergic signaling. For instance, it could function as an antagonist at the dopamine D2 receptor, a pathway implicated in the action of many antipsychotic drugs.
Hypothesized Dopamine D2 Receptor Antagonism Signaling Pathway
The following diagram illustrates the potential downstream effects of dopamine D2 receptor antagonism by 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane.
Caption: Hypothesized signaling cascade following antagonism of the dopamine D2 receptor.
Conclusion
This technical guide provides a foundational understanding of the core basic properties of 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane for researchers and drug development professionals. While the presented quantitative data are based on computational predictions, the detailed experimental protocols offer a clear path for their empirical determination. The hypothesized biological activity and signaling pathway provide a rational starting point for further pharmacological investigation into this and related chemical scaffolds. Experimental validation of these properties and biological activities is a crucial next step in evaluating the therapeutic potential of this compound.
